molecular formula C21H24FN7O B2689786 N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1013817-30-5

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

货号: B2689786
CAS 编号: 1013817-30-5
分子量: 409.469
InChI 键: VLQBNRJRELXQSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a novel chemical entity offered for research use in early drug discovery and biological probing. This compound features a core structure that is prevalent in modern medicinal chemistry, centered on a piperazine-linked pyridazine scaffold. The strategic incorporation of a 3,4,5-trimethylpyrazole moiety and a 3-fluorophenyl carboxamide group positions this molecule as a promising scaffold for the development of targeted protein kinase inhibitors . Compounds with structurally related frameworks, particularly those containing the piperazinyl-pyridazine group, have demonstrated significant potential in oncology research by acting as potent and selective inhibitors of key kinases. For instance, quinazoline derivatives sharing similar pharmacophores have been identified as the first orally active, selective Aurora Kinase B (AURKB) inhibitors. AURKB is a serine/threonine kinase whose overexpression is a common feature in aggressive human cancers, and its inhibition represents a promising therapeutic strategy for halting uncontrolled cell growth . Similarly, patented pyridazinone derivatives have been explored for their kinase inhibitory activity, underscoring the value of this chemical class in developing new anti-cancer agents . The design of this compound aligns with structure-activity relationship (SAR) studies aimed at optimizing membrane penetration and oral bioavailability, which are critical factors for in vivo efficacy . Researchers can utilize this compound for various applications, including but not limited to: 1.) Kinase Inhibition Profiling: Screening against a panel of kinases to identify potential molecular targets. 2.) Cell Cycle and Anti-Proliferation Studies: Investigating its effects on cell cycle progression and viability in human cancer-derived cell lines. 3.) Lead Optimization: Serving as a high-quality starting point for synthetic chemistry efforts to explore SAR and improve potency, selectivity, and drug-like properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

N-(3-fluorophenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-14-15(2)26-29(16(14)3)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21(30)23-18-6-4-5-17(22)13-18/h4-8,13H,9-12H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQBNRJRELXQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a piperazine core linked to a pyridazine and pyrazole moiety. The presence of a fluorophenyl group enhances its pharmacological properties.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, compounds similar in structure to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular processes through radical species generation .

Antiplatelet Activity

This compound has been investigated for its potential as a P2Y12 receptor antagonist, which is crucial for platelet aggregation inhibition. In vitro studies demonstrated that it could effectively inhibit ADP-induced platelet aggregation, suggesting its utility in preventing thrombotic events . The selectivity and potency of such compounds make them promising candidates for further development in cardiovascular therapies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the Pyrazole Ring : Utilizing 3,4,5-trimethylpyrazole as a key building block.
  • Pyridazine Attachment : Achieved through coupling reactions with appropriate electrophiles.
  • Final Carboxamide Formation : Involves the reaction of the piperazine derivative with carboxylic acid derivatives.

The purity and structural integrity are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Antibiotics evaluated various pyrazole derivatives against ESKAPE pathogens, revealing that compounds with similar scaffolds to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Case Study 2: Platelet Aggregation Inhibition

In a pharmacological study assessing novel P2Y12 antagonists, this compound was found to significantly reduce platelet aggregation in vitro at concentrations as low as 0.5 µM. This effect was attributed to its high affinity for the P2Y12 receptor compared to existing antiplatelet agents .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntibacterialInhibition of DNA synthesis via radical species
AntiplateletP2Y12 receptor antagonism leading to reduced aggregation
SelectivityHigh selectivity for target receptors

相似化合物的比较

Structural and Functional Analogues

Table 1: Comparison of Structural Analogs
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Target / Activity Synthesis Highlights
Target Compound C₂₃H₂₄FN₇O 457.5 (calc.) 3-Fluorophenyl, 3,4,5-trimethylpyrazole-pyridazine Hypothesized FAAH or kinase inhibitor Likely coupling of pyridazine-piperazine fragment with 3-fluorophenyl isocyanate
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] C₂₃H₂₃F₃N₆O₂ 496.5 Trifluoromethylchroman, pyridazin-3-yl FAAH inhibitor (brain-penetrable) Urea-based optimization; sodium periodate-mediated oxidation
Compound 28 () C₂₁H₂₄N₅O₄ 410.2 Benzoxazinone, pyridin-3-yl Not specified (likely kinase or GPCR target) HCTU/DIPEA-mediated coupling
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ 455.8 Chloro-trifluoromethylpyridine, benzoxazinone Not specified Similar carboxamide coupling methods
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine C₂₅H₃₆F₃N₃O₂ 468.2 Trifluoromethylphenyl, cyclopentyl-tetrahydropyran Not specified Sodium triacetoxyborohydride reduction

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in PKM-833 and compounds enhances metabolic stability and target binding via hydrophobic and electronic effects. In contrast, the target compound’s 3-fluorophenyl group may offer similar benefits but with reduced steric bulk . Heterocyclic Moieties: Pyridazine (in PKM-833 and the target compound) and benzoxazinone () contribute to π-π interactions, while trimethylpyrazole in the target compound could improve lipophilicity and membrane permeability compared to bulkier groups like chroman .

Synthesis Strategies :

  • Carboxamide bond formation is a common step, achieved via coupling reagents like HCTU () or oxidation of thioureas (). The target compound’s synthesis likely involves similar methods, such as reacting a pyridazine-piperazine intermediate with 3-fluorophenyl isocyanate .

Pharmacological Potential: PKM-833’s FAAH inhibition suggests the target compound may target similar enzymes, but its trimethylpyrazole group could alter selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。